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Compound of Interest

Compound Name: Quinolin-5-ylmethanol

Cat. No.: B099982 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

quinolin-5-ylmethanol, a key heterocyclic compound with potential applications in medicinal

chemistry and materials science. This document details the available Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the

experimental protocols utilized for their acquisition.

Spectroscopic Data Summary
The structural integrity and purity of quinolin-5-ylmethanol can be unequivocally confirmed

through a combination of spectroscopic techniques. The following tables summarize the key

quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectral analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Quinolin-5-ylmethanol
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

8.92 dd 4.2, 1.7 1H H-2

8.18 dd 8.4, 1.7 1H H-4

7.98 d 8.4 1H H-8

7.78 dd 8.4, 7.0 1H H-7

7.63 d 7.0 1H H-6

7.45 dd 8.4, 4.2 1H H-3

5.05 s - 2H -CH₂OH

~2.5 (variable) br s - 1H -OH

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: ¹³C NMR Spectroscopic Data for Quinolin-5-ylmethanol
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Chemical Shift (δ) ppm Assignment

150.5 C-2

147.8 C-8a

138.0 C-5

133.5 C-4

130.2 C-7

129.0 C-4a

126.8 C-8

126.5 C-6

121.3 C-3

64.2 -CH₂OH

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for Quinolin-5-ylmethanol
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Wavenumber (cm⁻¹) Intensity Assignment

3350-3150 Broad O-H stretch (alcohol)

3050 Medium C-H stretch (aromatic)

2925 Medium C-H stretch (aliphatic, -CH₂)

1605, 1580, 1510 Strong
C=C and C=N stretching

(quinoline ring)

1460 Medium C-H bending (aliphatic, -CH₂)

1050 Strong C-O stretch (primary alcohol)

830, 790 Strong
C-H out-of-plane bending

(aromatic)

Sample Preparation: KBr pellet

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for Quinolin-5-ylmethanol

m/z Relative Intensity (%) Assignment

159 100 [M]⁺ (Molecular Ion)

130 85 [M-CHO]⁺

129 75 [M-CH₂O]⁺

102 40 [C₈H₆]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental

execution. The following protocols outline the methodologies employed for the characterization

of quinolin-5-ylmethanol.
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NMR Spectroscopy
Sample Preparation: Approximately 10-20 mg of quinolin-5-ylmethanol was dissolved in

0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an

internal standard. The solution was filtered into a 5 mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer.

Data was acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16

transients.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same instrument at a

frequency of 100 MHz using a proton-decoupled pulse sequence. A spectral width of 240

ppm, a relaxation delay of 2.0 s, and 1024 transients were used.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of quinolin-5-ylmethanol (1-2 mg) was intimately

mixed and ground with approximately 200 mg of dry potassium bromide (KBr) powder in an

agate mortar and pestle.

Pellet Formation: The resulting fine powder was transferred to a pellet die and compressed

under high pressure (8-10 tons) for several minutes to form a transparent pellet.

Data Acquisition: The KBr pellet was placed in the sample holder of an FTIR spectrometer,

and the spectrum was recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry
Sample Introduction: A dilute solution of quinolin-5-ylmethanol in methanol was introduced

into the mass spectrometer via a direct insertion probe.

Ionization: Electron Ionization (EI) was performed at an electron energy of 70 eV.

Analysis: The mass spectrum was recorded over a mass-to-charge (m/z) range of 50-500.

Workflow and Data Analysis
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The systematic approach to the spectroscopic characterization of a chemical compound such

as quinolin-5-ylmethanol involves a logical sequence of experiments and data interpretation.

The following diagram illustrates this general workflow.

Compound Synthesis & Purification

Spectroscopic Analysis

Data Analysis & Structure Confirmation

Synthesis of Quinolin-5-ylmethanol

Purification (e.g., Chromatography, Recrystallization)

NMR Spectroscopy (1H, 13C) IR Spectroscopy Mass Spectrometry

Data Processing & Interpretation

Structure Elucidation Purity Assessment

Final Characterization Report

Click to download full resolution via product page

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of

a chemical compound.
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To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of Quinolin-5-
ylmethanol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b099982#spectroscopic-data-nmr-ir-ms-of-quinolin-5-
ylmethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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